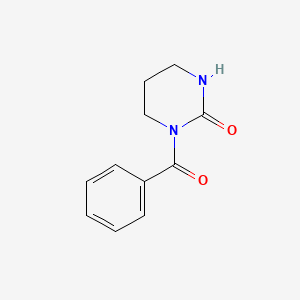
5-(Furan-2-yl)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-yl)-5-oxopentanoic acid is an organic compound belonging to the furan family, characterized by a furan ring attached to a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-5-oxopentanoic acid typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of furan-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also incorporate green chemistry principles, utilizing renewable resources and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Furan-2-yl)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid, 5-(Furan-2-yl)-5-hydroxypentanoic acid, and various substituted furan derivatives .
Applications De Recherche Scientifique
5-(Furan-2-yl)-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5-(Furan-2-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Furan-2-carboxylic acid
- Furan-2,5-dicarboxylic acid
- 5-(Hydroxymethyl)furfural
Uniqueness
5-(Furan-2-yl)-5-oxopentanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
22971-60-4 |
|---|---|
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
5-(furan-2-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H10O4/c10-7(3-1-5-9(11)12)8-4-2-6-13-8/h2,4,6H,1,3,5H2,(H,11,12) |
Clé InChI |
AYVOKQOMZXAYTL-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Quinolinamine, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-](/img/structure/B15211575.png)






![(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one](/img/structure/B15211623.png)

![1-(2-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[b]furan-3-yl)ethanone](/img/structure/B15211641.png)
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B15211643.png)


